molecular formula C12H9BrN2O4 B13934730 3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione

3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione

Katalognummer: B13934730
Molekulargewicht: 325.11 g/mol
InChI-Schlüssel: SKXUZUZFBLHEFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione is a heterocyclic compound that contains both benzoxazole and piperidinedione moieties. Heterocyclic compounds are widely used in various fields such as chemistry, biology, medicine, and industry due to their diverse biological activities and chemical properties.

Vorbereitungsmethoden

The synthesis of 3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione typically involves the formation of the benzoxazole ring followed by the introduction of the piperidinedione moiety. Common synthetic routes include:

    Cyclization Reactions: The benzoxazole ring can be formed through cyclization reactions involving ortho-aminophenols and carboxylic acids or their derivatives.

    Formation of Piperidinedione: The piperidinedione moiety can be introduced through reactions involving diketene or its derivatives.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.

    Medicine: It has been studied for its potential therapeutic effects, including anti-inflammatory, anti-bacterial, and anti-tumor activities.

    Industry: The compound is used in the development of organic functional materials, such as pigments and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione can be compared with other similar compounds, such as:

  • 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
  • Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of benzoxazole and piperidinedione moieties, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H9BrN2O4

Molekulargewicht

325.11 g/mol

IUPAC-Name

3-(7-bromo-2-oxo-1,3-benzoxazol-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C12H9BrN2O4/c13-6-2-1-3-7-10(6)19-12(18)15(7)8-4-5-9(16)14-11(8)17/h1-3,8H,4-5H2,(H,14,16,17)

InChI-Schlüssel

SKXUZUZFBLHEFM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2C3=C(C(=CC=C3)Br)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.